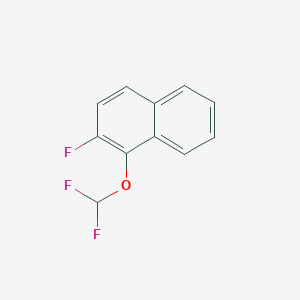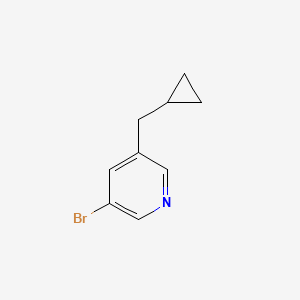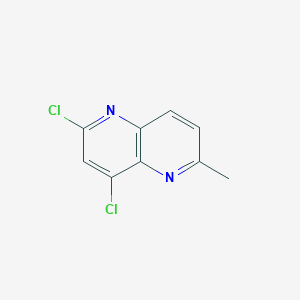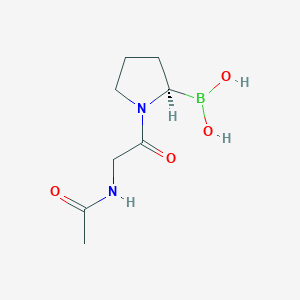
1-(4-Ethoxynaphthalen-1-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Etoxi-1-naftalenil)etanamina es un compuesto orgánico que pertenece a la clase de derivados del naftaleno. Se caracteriza por la presencia de un grupo etoxi unido al anillo de naftaleno y un grupo etanamina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(4-Etoxi-1-naftalenil)etanamina generalmente implica la alquilación de 1-naftol con sulfato de dietilo en presencia de carbonato de potasio. La reacción se lleva a cabo moliendo 1-naftol y carbonato de potasio hasta obtener un polvo fino y agitando vigorosamente a 60 °C. El sulfato de dietilo se agrega luego directamente a la mezcla con agitación continua durante 2 horas. El sólido resultante se lava con agua y se filtra. El producto crudo se extrae con éter dietílico, y el solvente se evapora para obtener el intermedio 1-etoxinaftaleno .
Métodos de producción industrial
Los métodos de producción industrial para 1-(4-Etoxi-1-naftalenil)etanamina pueden involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(4-Etoxi-1-naftalenil)etanamina puede someterse a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar naftaquinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus naftalenos correspondientes.
Sustitución: El grupo etoxi puede sustituirse con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan comúnmente.
Sustitución: Las reacciones de sustitución pueden involucrar reactivos como halógenos o nucleófilos en condiciones ácidas o básicas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir naftaquinonas, mientras que la reducción puede producir naftalenos.
Aplicaciones Científicas De Investigación
1-(4-Etoxi-1-naftalenil)etanamina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto puede utilizarse en el estudio de procesos e interacciones biológicos.
Industria: Utilizado en la producción de materiales con propiedades específicas, como tintes y polímeros.
Mecanismo De Acción
El mecanismo de acción de 1-(4-Etoxi-1-naftalenil)etanamina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y llevando a varios efectos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos similares
1-(4-Etilfenil)etanamina: Estructura similar, pero con un grupo etilo en lugar de un grupo etoxi.
1-(4-Metoxinaftalen-1-il)etanamina: Estructura similar, pero con un grupo metoxi en lugar de un grupo etoxi.
1-(4-Etoxinaftalen-1-il)etanol: Estructura similar, pero con un grupo etanol en lugar de un grupo etanamina.
Singularidad
1-(4-Etoxi-1-naftalenil)etanamina es única debido a su combinación específica de grupos funcionales, que le confiere propiedades químicas y físicas distintas. Esta singularidad la hace valiosa para aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C14H17NO |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
1-(4-ethoxynaphthalen-1-yl)ethanamine |
InChI |
InChI=1S/C14H17NO/c1-3-16-14-9-8-11(10(2)15)12-6-4-5-7-13(12)14/h4-10H,3,15H2,1-2H3 |
Clave InChI |
XOFCBAJXLIPJAT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C2=CC=CC=C21)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(R)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B11888626.png)


![6-Benzyl-6-azaspiro[2.5]octan-4-one](/img/structure/B11888641.png)
![(6aS)-2-fluoro-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one](/img/structure/B11888659.png)



